[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide [N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide
Brand Name: Vulcanchem
CAS No.: 180152-82-3
VCID: VC20776153
InChI: InChI=1S/C20H29N5O11/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-23(11-18(31)32)7-5-22(10-17(29)30)6-8-24(12-19(33)34)13-20(35)36/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36)
SMILES: C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Molecular Formula: C20H29N5O11
Molecular Weight: 515.5 g/mol

[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide

CAS No.: 180152-82-3

Cat. No.: VC20776153

Molecular Formula: C20H29N5O11

Molecular Weight: 515.5 g/mol

* For research use only. Not for human or veterinary use.

[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide - 180152-82-3

Specification

CAS No. 180152-82-3
Molecular Formula C20H29N5O11
Molecular Weight 515.5 g/mol
IUPAC Name 2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid
Standard InChI InChI=1S/C20H29N5O11/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-23(11-18(31)32)7-5-22(10-17(29)30)6-8-24(12-19(33)34)13-20(35)36/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Standard InChI Key RWDIQDVCYXIARI-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Canonical SMILES C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator